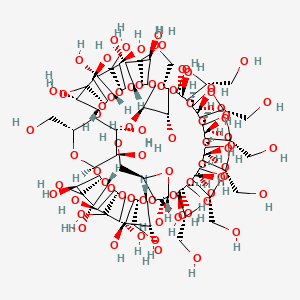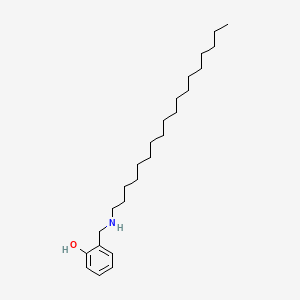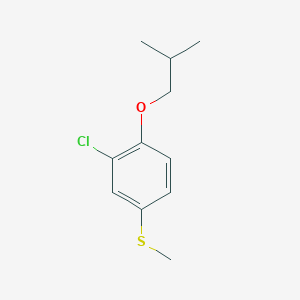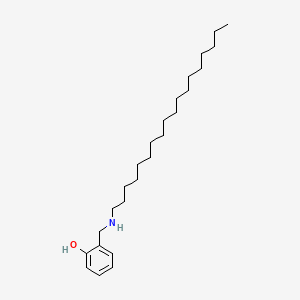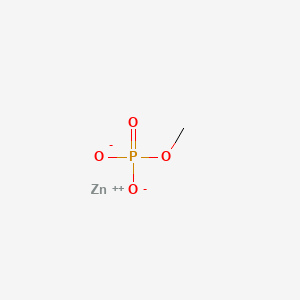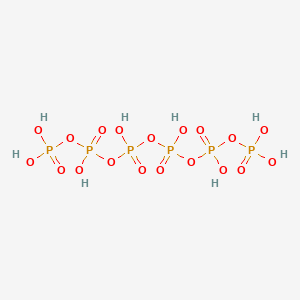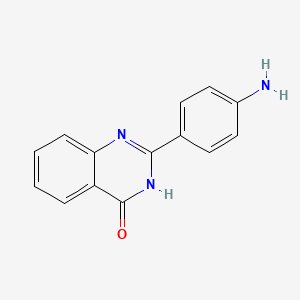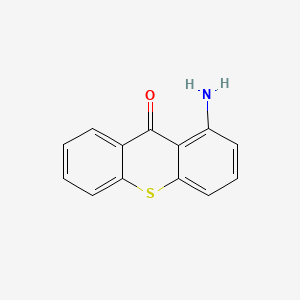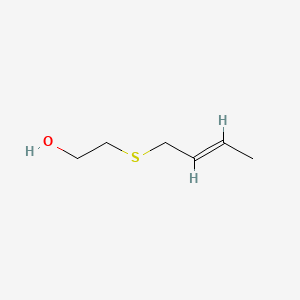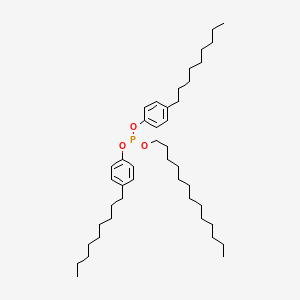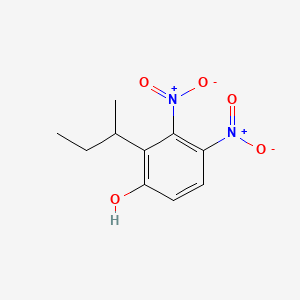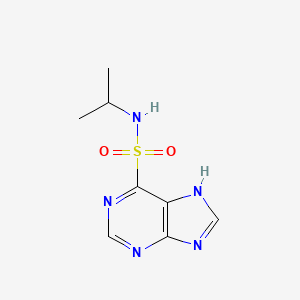
N-Isopropyl-9H-purine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isopropyl-9H-purine-6-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-9H-purine-6-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . Another method involves the use of ammonium carbamate as the nitrogen source and methanol as the reaction medium .
Industrial Production Methods: Industrial production of sulfonamides, including this compound, often employs microwave irradiation for the synthesis directly from sulfonic acids or their sodium salts. This method is known for its high yield and functional group tolerance . Additionally, the combination of hydrogen peroxide and thionyl chloride is used for the oxidative conversion of thiol derivatives to sulfonyl chlorides, which are then reacted with amines to produce sulfonamides .
Análisis De Reacciones Químicas
Types of Reactions: N-Isopropyl-9H-purine-6-sulfonamide undergoes various chemical reactions, including:
Substitution: Reaction with amines to form sulfonamides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, thionyl chloride, and N-chlorosuccinimide.
Reaction Medium: Methanol and acetonitrile.
Major Products Formed: The primary product formed from these reactions is the sulfonamide derivative, which retains the structural integrity of the original compound while introducing new functional groups .
Aplicaciones Científicas De Investigación
N-Isopropyl-9H-purine-6-sulfonamide has found applications in various scientific fields:
Mecanismo De Acción
The mechanism of action of N-Isopropyl-9H-purine-6-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. Sulfonamides are known to inhibit the synthesis of folic acid in bacteria by acting as competitive antagonists of p-aminobenzoic acid (PABA) . This inhibition disrupts the production of DNA in bacteria, leading to their antibacterial effects .
Comparación Con Compuestos Similares
- Sulfenamides
- Sulfinamides
- Other Sulfonamides
Comparison: N-Isopropyl-9H-purine-6-sulfonamide is unique due to its specific structural configuration, which includes an isopropyl group and a purine ring. This configuration imparts distinct chemical properties and reactivity compared to other sulfonamides . While sulfenamides and sulfinamides also contain sulfur-nitrogen bonds, their structural differences result in varied applications and reactivity .
Propiedades
Número CAS |
6953-04-4 |
|---|---|
Fórmula molecular |
C8H11N5O2S |
Peso molecular |
241.27 g/mol |
Nombre IUPAC |
N-propan-2-yl-7H-purine-6-sulfonamide |
InChI |
InChI=1S/C8H11N5O2S/c1-5(2)13-16(14,15)8-6-7(10-3-9-6)11-4-12-8/h3-5,13H,1-2H3,(H,9,10,11,12) |
Clave InChI |
FOXGIEWOSMEMTP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NS(=O)(=O)C1=NC=NC2=C1NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


